2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C12H14BF3O3, and it has a molecular weight of 274.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-cyclopentyloxy-4-(trifluoromethyl)phenylboronic ester with a suitable boronic acid derivative. The reaction conditions often include the use of palladium catalysts and base in an organic solvent under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, which are known for their efficiency and scalability. The process involves the coupling of aryl halides with boronic acids or esters in the presence of palladium catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
Scientific Research Applications
2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopentyloxy and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Cyclopentyloxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both cyclopentyloxy and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s lipophilicity and electron-withdrawing capacity, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
[2-cyclopentyloxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c14-12(15,16)8-5-6-10(13(17)18)11(7-8)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLIANNTBQTQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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